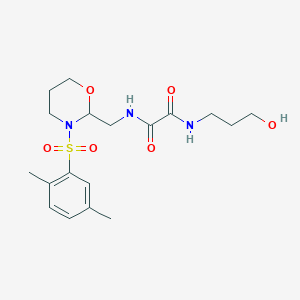

(4-Methylsulfonylphenyl)acetyl chloride

Übersicht

Beschreibung

(4-Methylsulfonylphenyl)acetyl chloride is a useful research compound. Its molecular formula is C9H9ClO3S and its molecular weight is 232.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthesis of Phosphonic Acid Derivatives

Acetyl chloride is instrumental in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. These compounds have significant applications in various chemical processes, including the preparation of phosphonopeptide with a P-N bond (Yuan, Chen, & Wang, 1991).Friedel-Crafts Acylation

In the Friedel-Crafts acylation process, acetyl chloride is a key reagent. This reaction is critical in the production of intermediates like 4-methyl-acetophenone, used in various industrial applications (Min, 2011).Drug Intermediate Synthesis

4-(Methylthio)acetophenone, an important drug intermediate used for synthesizing Vioxx (Rofecoxib), is produced through Friedel–Crafts acylation using acetyl chloride. This demonstrates the compound's role in pharmaceutical manufacturing (Yadav & Bhagat, 2005).Protective Reagent for Sugars

In the field of organic chemistry, acetyl chloride is used as a protective reagent for sugars. This application is significant in complex organic synthesis, particularly in carbohydrate chemistry (Santoyo-González et al., 1994).Synthesis of Multisulfonyl Chlorides

The compound is used in the synthesis of functional aromatic multisulfonyl chlorides, key components in the preparation of dendritic and other complex organic molecules. These chlorides have diverse applications across different fields of chemistry (Percec et al., 2001).

Safety and Hazards

Zukünftige Richtungen

Research has been conducted on derivatives of “(4-Methylsulfonylphenyl)acetyl chloride” for their potential antimicrobial and anti-inflammatory activities . These compounds could be further explored for their therapeutic potential in treating conditions associated with inflammation and microbial infections .

Wirkmechanismus

Target of Action

The primary targets of (4-Methylsulfonylphenyl)acetyl chloride, also known as 2-(4-methanesulfonylphenyl)acetyl chloride, are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, this compound reduces the production of these inflammatory mediators, thereby affecting the downstream effects of inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in inflammation due to the decreased production of prostaglandins . This can lead to relief from symptoms associated with inflammation, such as pain and swelling .

Biochemische Analyse

Cellular Effects

Related compounds have been found to exhibit antimicrobial, COX inhibitory, and anti-inflammatory activities

Molecular Mechanism

It’s known that similar compounds can undergo electrophilic aromatic substitution reactions, where a carbocation is attacked by a pi bond from an aromatic ring

Eigenschaften

IUPAC Name |

2-(4-methylsulfonylphenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHCNJVEEDSUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543921.png)

![1-[[1-(2-Chloropropanoyl)piperidin-3-yl]methyl]-3-(4-fluorophenyl)urea](/img/structure/B2543923.png)

![4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B2543927.png)

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2543928.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2543931.png)

![(1S,9R)-11-(3-aminopropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2543932.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2543935.png)